5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole 5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13758104
InChI: InChI=1S/C13H8ClFN2S/c1-7-16-6-12(18-7)11-4-8-2-3-10(15)13(14)9(8)5-17-11/h2-6H,1H3
SMILES: CC1=NC=C(S1)C2=NC=C3C(=C2)C=CC(=C3Cl)F
Molecular Formula: C13H8ClFN2S
Molecular Weight: 278.73 g/mol

5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole

CAS No.:

Cat. No.: VC13758104

Molecular Formula: C13H8ClFN2S

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole -

Specification

Molecular Formula C13H8ClFN2S
Molecular Weight 278.73 g/mol
IUPAC Name 5-(8-chloro-7-fluoroisoquinolin-3-yl)-2-methyl-1,3-thiazole
Standard InChI InChI=1S/C13H8ClFN2S/c1-7-16-6-12(18-7)11-4-8-2-3-10(15)13(14)9(8)5-17-11/h2-6H,1H3
Standard InChI Key MRMBYZCUSODMSH-UHFFFAOYSA-N
SMILES CC1=NC=C(S1)C2=NC=C3C(=C2)C=CC(=C3Cl)F
Canonical SMILES CC1=NC=C(S1)C2=NC=C3C(=C2)C=CC(=C3Cl)F

Introduction

Synthesis

The synthesis of compounds like 5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole typically involves:

  • Formation of the Isoquinoline Core: This step often employs cyclization reactions starting from substituted benzaldehydes or related precursors.

  • Thiazole Ring Construction: Thiazoles are synthesized using Hantzsch thiazole synthesis, involving α-haloketones and thiourea.

  • Coupling Reactions: The isoquinoline and thiazole moieties are linked through palladium-catalyzed cross-coupling or nucleophilic substitution reactions.

Biological Activity

Compounds with similar structural frameworks have shown significant biological activities, including:

Anticancer Potential

  • Isoquinoline derivatives are known for their cytotoxic effects on various cancer cell lines.

  • Thiazoles often exhibit antimitotic activity by interfering with microtubule dynamics or DNA replication.

Anti-inflammatory Effects

  • Molecular docking studies suggest that such compounds may inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), contributing to anti-inflammatory effects.

Applications in Medicinal Chemistry

The structural features of 5-(8-Chloro-7-fluoroisoquinolin-3-yl)-2-methylthiazole make it a candidate for:

  • Cancer Therapeutics:

    • Potential inhibitors targeting kinases or DNA-interacting proteins.

  • Antimicrobial Agents:

    • Broad-spectrum antibiotics targeting resistant strains.

  • Anti-inflammatory Drugs:

    • Selective inhibitors for inflammatory pathways.

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